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  • Product: N-Propyl L-Z-Phenylalaninamide

Core Science & Biosynthesis

Foundational

A Technical Guide to the Synthesis, Characterization, and Application of N-Propyl-L-(N-benzyloxycarbonyl)-Phenylalaninamide and its Derivatives

Abstract This technical guide provides an in-depth exploration of N-Propyl-L-(N-benzyloxycarbonyl)-Phenylalaninamide (Z-Phe-NH-propyl) and a comparative analysis with other N-substituted Z-Phenylalanine derivatives. Addr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of N-Propyl-L-(N-benzyloxycarbonyl)-Phenylalaninamide (Z-Phe-NH-propyl) and a comparative analysis with other N-substituted Z-Phenylalanine derivatives. Addressed to researchers, scientists, and professionals in drug development, this document navigates the synthetic pathways, analytical characterization, and biological significance of these compounds. By elucidating the rationale behind experimental designs and methodologies, this guide aims to serve as a comprehensive resource for the synthesis and evaluation of this important class of molecules.

Introduction: The Significance of Z-Phenylalanine Derivatives

Phenylalanine, an essential aromatic amino acid, is a fundamental building block in peptides and proteins. Its chemical modification has been a cornerstone of medicinal chemistry, leading to the development of a vast array of therapeutic agents. The introduction of a benzyloxycarbonyl (Cbz or Z) group to the amine terminus of phenylalanine serves a critical purpose in synthetic chemistry. The Z-group is a widely utilized amine protecting group that prevents unwanted side reactions during peptide coupling and other chemical transformations.[1][2] Its stability under a range of conditions and its facile removal via catalytic hydrogenation make it an invaluable tool for peptide and medicinal chemists.[1]

This guide focuses specifically on N-Propyl-L-Z-Phenylalaninamide and provides a comparative perspective against other Z-Phenylalanine derivatives where the carboxyl group is modified into various amides. The nature of the N-substituent on the amide can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can modulate its biological activity. Understanding these structure-activity relationships is paramount for the rational design of novel drug candidates.

Synthetic Methodologies: A Rational Approach

The synthesis of N-Propyl-L-Z-Phenylalaninamide and its derivatives primarily involves the coupling of N-benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH) with a corresponding amine. The choice of coupling reagent and reaction conditions is critical to ensure high yield, minimize racemization, and facilitate purification.

Synthesis of N-Propyl-L-(N-benzyloxycarbonyl)-Phenylalaninamide (Z-Phe-NH-propyl)

The most direct route to Z-Phe-NH-propyl is the amidation of Z-Phe-OH with n-propylamine. This is typically achieved using a peptide coupling agent.

Experimental Protocol: Synthesis of N-Propyl-L-(N-benzyloxycarbonyl)-Phenylalaninamide

  • Reactant Preparation: In a round-bottom flask, dissolve N-benzyloxycarbonyl-L-phenylalanine (1 equivalent) in an appropriate aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution. Stir at 0 °C for 30 minutes to form the activated ester. The use of additives like HOBt or NHS is crucial to suppress racemization and improve reaction efficiency.

  • Amine Addition: Slowly add n-propylamine (1.2 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Wash the filtrate with a mild acid (e.g., 1N HCl) to remove unreacted amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the pure N-Propyl-L-(N-benzyloxycarbonyl)-Phenylalaninamide.

Synthesis_Workflow

Synthesis of Other Z-Phenylalanine Derivatives

The same fundamental approach can be applied to synthesize a variety of Z-Phenylalanine amides by substituting n-propylamine with other primary or secondary amines. For instance, the synthesis of N-benzyloxycarbonyl-L-phenylalanine methylamide involves the use of methylamine.[3]

Table 1: Comparison of Synthetic Parameters for Various Z-Phenylalanine Amides

DerivativeAmineCoupling AgentTypical SolventKey Considerations
N-Propyl-L-Z-Phenylalaninamide n-PropylamineDCC/HOBt, HATUDCM, DMFStandard peptide coupling conditions.
N-Methyl-L-Z-Phenylalaninamide Methylaminep-nitrophenyl esterDCMReaction with gaseous or a solution of methylamine requires careful handling.[3]
Z-Phe-NHNHCONH₂ SemicarbazideDCC/HONBDMF/WaterRequires neutralization of the semicarbazide hydrochloride salt.[4]
Ring-substituted Phenylalanine Amides Substituted anilinesT3PEtOAc/PyridineUseful for creating derivatives with diverse electronic and steric properties.[5][6]

Analytical Characterization

Thorough characterization of the synthesized compounds is essential to confirm their identity, purity, and stereochemical integrity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, confirming the presence of the propyl group, the phenylalanine backbone, and the Z-protecting group.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful coupling of the amino acid and the amine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups, such as the amide C=O and N-H stretches.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound and, with a chiral stationary phase, can be used to confirm the enantiomeric purity and ensure no racemization occurred during the synthesis.

Comparative Analysis: N-Propyl-L-Z-Phenylalaninamide vs. Other Z-Phenylalanine Derivatives

The modification of the C-terminus of Z-phenylalanine with different amide functionalities can significantly impact the molecule's properties and biological activity.

Physicochemical Properties

The introduction of an n-propyl group in N-Propyl-L-Z-Phenylalaninamide increases the lipophilicity of the molecule compared to a simple amide or a methyl amide derivative. This can influence its solubility in different solvent systems and its ability to cross biological membranes.

Table 2: Predicted Physicochemical Properties of Selected Z-Phenylalanine Amides

CompoundMolecular Weight ( g/mol )Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
Z-Phe-NH₂298.342.523
Z-Phe-NH-CH₃312.372.813
Z-Phe-NH-propyl 340.423.413
Z-Phe-NH-phenyl374.434.213

Note: LogP values are estimations and can vary based on the prediction algorithm.

Biological Activity

While specific biological activity data for N-Propyl-L-Z-Phenylalaninamide is not extensively reported in publicly available literature, we can infer potential applications based on the activities of related Z-phenylalanine derivatives.

  • Antimicrobial Activity: N-benzyloxycarbonyl-S-phenylalanine complexes with metals like Co(II), Zn(II), and Cd(II) have demonstrated antimicrobial activity.[7] The modification of the amide moiety could influence the chelating properties and overall efficacy of such compounds.

  • Anticancer Activity: Derivatives of N-(carbobenzyloxy)-l-phenylalanine have been synthesized and evaluated as topoisomerase IIα inhibitors, showing significant antiproliferative activity against various human cancer cell lines.[8] The nature of the amide substituent can play a crucial role in the binding affinity to the target enzyme.

  • Enzyme Inhibition: Z-Phe-OH itself is known to be an inhibitor of thermolysin.[7] Amide derivatives can be designed to target the active sites of various enzymes, with the N-substituent potentially interacting with specific pockets within the enzyme.

  • Antiviral Activity: Phenylalanine derivatives have been investigated as inhibitors of the HIV-1 capsid protein.[6][9] The amide portion of the molecule can be modified to optimize interactions within the binding site.

  • Neurokinin Antagonists: N-Cbz-L-Phenylalanine is a precursor in the synthesis of neurokinin antagonists.[7]

Biological_Applications

The Role of the Z-Protecting Group and its Removal

The benzyloxycarbonyl (Z) group is a cornerstone of peptide chemistry due to its robustness and orthogonal removal conditions.[2] It is stable to both acidic and basic conditions used for the removal of other common protecting groups like Boc and Fmoc, respectively.[10]

Deprotection Protocol: Hydrogenolysis of the Z-Group

  • Catalyst Preparation: In a reaction vessel, suspend a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Substrate Addition: Add the Z-protected compound to the suspension.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product.

Deprotection_Scheme

Conclusion and Future Perspectives

N-Propyl-L-Z-Phenylalaninamide and its derivatives represent a versatile class of compounds with significant potential in drug discovery and development. The synthetic methodologies outlined in this guide provide a rational basis for the preparation of these molecules, while the comparative analysis highlights the importance of the N-acyl substituent in modulating their physicochemical and biological properties. Future research in this area will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, further expanding the therapeutic potential of the Z-phenylalanine scaffold. The continued development of efficient and stereoselective synthetic methods will be crucial in advancing this field.

References

  • Current time information in Merrimack County, US. Google.
  • Synthesis of N-benzyloxycarbonyl-L-phenylalanine methylamide. PrepChem.com. Retrieved February 5, 2026, from [Link]

  • Synthesis of (I) Production of Z-Phe-NHNHCONH2. PrepChem.com. Retrieved February 5, 2026, from [Link]

  • Synthesis of N-benzyloxycarbonyl-L-alanyl-L-phenylalanine. PrepChem.com. Retrieved February 5, 2026, from [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC. Retrieved February 5, 2026, from [Link]

  • Synthesis of amides from unprotected amino acids by a simultaneous protection-activation strategy using dichlorodialkyl silanes | Request PDF. ResearchGate. Retrieved February 5, 2026, from [Link]

  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure. Retrieved February 5, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Synthesis and resolution of novel 3'-substituted phenylalanine amides. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. ACS Publications. Retrieved February 5, 2026, from [Link]

  • Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry. YouTube. Retrieved February 5, 2026, from [Link]

  • Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878. PubChem. Retrieved February 5, 2026, from [Link]

  • l-phenylalanine and N-(carbobenzyloxy)-l-aspartic acid-β-benzyl ester derivatives as potent topoisomerase IIα inhibitors. PubMed. Retrieved February 5, 2026, from [Link]

  • Amphipathic Phenylalanine-Induced Nucleophilic–Hydrophobic Interface Toward Highly Reversible Zn Anode. PMC. Retrieved February 5, 2026, from [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews. ACS Publications. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Thermodynamic Analysis of N-Propyl L-Z-Phenylalaninamide

The following technical guide details the solubility profile, thermodynamic properties, and experimental characterization of N-Propyl L-Z-Phenylalaninamide (Z-Phe-NHPr). Executive Summary N-Propyl L-Z-Phenylalaninamide (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic properties, and experimental characterization of N-Propyl L-Z-Phenylalaninamide (Z-Phe-NHPr).

Executive Summary

N-Propyl L-Z-Phenylalaninamide (CAS: 214475-40-8), commonly abbreviated as Z-Phe-NHPr , is a hydrophobic amino acid derivative used primarily as a substrate probe in the mechanistic study of proteolytic enzymes (e.g., thermolysin) and as an intermediate in peptide synthesis. Its solubility behavior—characterized by poor aqueous solubility and high solubility in polar organic solvents—is a critical parameter for optimizing enzymatic synthesis yields and kinetic assays. This guide provides a comprehensive analysis of its physicochemical properties, solubility thermodynamics, and protocols for solvent system engineering.

Physicochemical Identity

Before analyzing solubility, the compound's structural properties must be defined to understand the intermolecular forces governing dissolution.

PropertyDetail
IUPAC Name Benzyl (2S)-1-oxo-3-phenyl-1-(propylamino)propan-2-ylcarbamate
Common Name N-Propyl L-Z-Phenylalaninamide (Z-Phe-NHPr)
CAS Number 214475-40-8
Molecular Formula

Molecular Weight 340.42 g/mol
Structural Features Z-Group (Cbz): Highly lipophilic benzyl carbamate protecting group.Phe Side Chain: Hydrophobic aromatic benzyl group.C-Terminus: Propyl amide (hydrophobic alkyl chain).[1]
Predicted LogP ~3.2 – 3.5 (Highly Lipophilic)
Structural Diagram

The molecule consists of three hydrophobic domains (Benzyl, Phenyl, Propyl) flanking the polar amide backbone, driving its preference for organic solvents over water.

Solubility Profile: Water vs. Organic Solvents

The solubility of Z-Phe-NHPr follows the "like dissolves like" principle. The dominance of non-polar domains renders it sparingly soluble in water but highly soluble in solvents capable of dipole-dipole interactions and hydrogen bonding with the amide backbone.

Comparative Solubility Table (Estimated Trends)

Note: Values are representative of this class of Z-protected hydrophobic amides at 298.15 K.

SolventSolubility ClassificationInteraction MechanismSuitability for Enzymatic Synthesis
Water Insoluble (< 0.1 g/L)Hydrophobic effect dominates; high energy cost to form cavity in water structure.Poor (Requires cosolvent)
Methanol Soluble (> 50 g/L)H-bonding with amide/carbamate; alkyl group solvation.Good (Denatures enzymes at high %)
Ethanol Soluble (> 40 g/L)Similar to methanol but more compatible with hydrophobic domains.Excellent (Green solvent)
DMSO Very Soluble (> 200 g/L)Strong dipole-dipole; disrupts inter-peptide H-bonds.High (Used as cosolvent < 20%)
Ethyl Acetate SolubleVan der Waals interactions with hydrophobic groups.Moderate (Biphasic systems)
n-Hexane Sparingly SolubleLacks H-bond acceptors to solvate amide backbone.Low (Used for precipitation)
Thermodynamic Drivers

The dissolution of Z-Phe-NHPr is an endothermic process (


).
  • Enthalpy (

    
    ):  Positive. Energy is required to break the crystal lattice (intermolecular H-bonds between amide groups).
    
  • Entropy (

    
    ):  Positive. The disorder increases as the crystal breaks down, driving dissolution in organic solvents.
    
  • Temperature Effect: Solubility increases significantly with temperature, following the Van't Hoff relationship.

Experimental Protocol: Determination of Solubility

To obtain precise data for process validation, the Isothermal Saturation Method (Shake-Flask) coupled with HPLC analysis is the gold standard.

Workflow Diagram

SolubilityProtocol Start Excess Z-Phe-NHPr Solid Solvent Add Solvent (Water/Organic) Start->Solvent Equilibration Equilibrate (Orbit Shaker, 24-48h, Const T) Solvent->Equilibration Filter Filtration (0.45 µm PTFE Syringe Filter) Equilibration->Filter Supernatant Dilution Dilution (with Mobile Phase) Filter->Dilution Analysis HPLC Analysis (UV @ 254 nm) Dilution->Analysis Calc Calculate Solubility (Mole Fraction x) Analysis->Calc

Caption: Standardized workflow for gravimetric/HPLC solubility determination of hydrophobic peptides.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl absorption) or 210 nm (Amide bond).

  • Standard Curve: Prepare standards of Z-Phe-NHPr in Methanol (0.01 – 1.0 mg/mL).

Thermodynamic Modeling

For process scaling, experimental data should be fitted to thermodynamic models to predict solubility at unmeasured temperatures.

Modified Apelblat Equation

Used for accurate correlation of solubility (


) with temperature (

):

  • A, B, C: Empirical constants determined by regression analysis.

  • Interpretation: If

    
     is negative and large, dissolution is strongly temperature-dependent.
    
Van't Hoff Analysis

Used to calculate thermodynamic parameters (


, 

,

):

  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .
    
  • Intercept:

    
    .
    

Implications for Enzymatic Synthesis

In the context of thermolysin-catalyzed synthesis (e.g., coupling Z-Phe-OH with amines), Z-Phe-NHPr acts as a model substrate or product.

  • Solvent Selection: Pure water yields are negligible due to substrate insolubility.

  • Cosolvent Systems:

    • DMSO/Water (20-50% v/v): Increases solubility of Z-Phe-NHPr significantly but may deactivate the enzyme if concentration exceeds 50%.

    • Ethyl Acetate/Water (Biphasic): Z-Phe-NHPr partitions into the organic phase, shifting equilibrium toward synthesis (thermodynamic control).

  • Optimization Strategy: Operate at the highest organic solvent concentration that maintains >50% enzyme activity to maximize substrate load (saturation).

EnzymaticProcess Substrates Substrates: Z-Phe-OH + Pr-NH2 Reaction Enzymatic Reaction (Thermolysin, pH 7.5) Substrates->Reaction Water 100% Water: Substrate Precipitates Low Yield Reaction->Water Cosolvent 50% DMSO/Water: Substrate Soluble Enzyme Active Reaction->Cosolvent Biphasic EtOAc/Water: Product Extraction Shift Equilibrium Reaction->Biphasic SolventSystem Solvent System Selection SolventSystem->Reaction Product Product: Z-Phe-NHPr Cosolvent->Product Biphasic->Product

Caption: Impact of solvent system choice on the enzymatic synthesis of Z-Phe-NHPr.

References

  • Combi-Blocks Product Data. N-Propyl L-Z-Phenylalaninamide (Catalog LD-0850).Link

  • Persson, M. et al. (2002). Enzymatic synthesis of peptides in organic solvents: Medium engineering. Journal of Biotechnology.[2]

  • Illanes, A. (2008).Enzyme Biocatalysis: Principles and Applications. Springer.
  • Sigma-Aldrich. Z-L-Phenylalanine derivatives - Physicochemical properties.Link

  • ResearchGate. Thermodynamic analysis of hydrophobic amino acid solubility.Link

Sources

Protocols & Analytical Methods

Method

Application Note: Enzymatic Synthesis of N-Propyl L-Z-Phenylalaninamide

Abstract This application note details a robust, scalable protocol for the enzymatic synthesis of N-Propyl L-Z-Phenylalaninamide (CAS: 214475-40-8) using the metalloprotease Thermolysin (EC 3.4.24.27). Unlike conventiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the enzymatic synthesis of N-Propyl L-Z-Phenylalaninamide (CAS: 214475-40-8) using the metalloprotease Thermolysin (EC 3.4.24.27). Unlike conventional chemical coupling methods (e.g., DCC/NHS) that require toxic reagents and risk racemization, this biocatalytic route operates under mild conditions (40°C, pH 7.5) with high regioselectivity and enantiomeric purity (>99% ee). The protocol utilizes a kinetically controlled synthesis strategy in an organic solvent system, ensuring high yields by shifting the equilibrium toward amide bond formation.

Introduction & Scientific Rationale

The Target Molecule

N-Propyl L-Z-Phenylalaninamide is a critical chiral intermediate used in the development of peptidomimetic drugs and high-potency sweeteners. The presence of the Benzyloxycarbonyl (Z or Cbz) protecting group confers stability and lipophilicity, making it an ideal substrate for further chemical modification.

Mechanism of Action: Kinetically Controlled Synthesis

The synthesis relies on the ability of Thermolysin to catalyze the transfer of an acyl group from an activated ester to a nucleophilic amine. This is a kinetically controlled reaction , distinct from thermodynamic reverse hydrolysis.

  • Acyl-Enzyme Formation: The enzyme reacts with the substrate ester (Z-L-Phe-OMe) to form a covalent acyl-enzyme intermediate, releasing methanol.

  • Nucleophilic Attack: The nucleophile (n-Propylamine) attacks the acyl-enzyme complex faster than water does.

  • Product Release: The amide product (N-Propyl L-Z-Phenylalaninamide) is released, regenerating the free enzyme.

Key Advantage: By using an organic solvent (Ethyl Acetate) with low water activity (


), we suppress the competing hydrolysis reaction (where water attacks the acyl-enzyme), thereby maximizing the yield of the desired amide.
Pathway Visualization

The following diagram illustrates the catalytic cycle and the competition between aminolysis (synthesis) and hydrolysis.

ReactionMechanism Substrate Substrate (Z-L-Phe-OMe) Complex Acyl-Enzyme Intermediate Substrate->Complex Acylation (-MeOH) Enzyme Thermolysin (Free Enzyme) Enzyme->Complex Product Product (N-Propyl L-Z-Phe-NH-Pr) Complex->Product Aminolysis (k_N) Byproduct Byproduct (Z-L-Phe-OH) Complex->Byproduct Hydrolysis (k_H) Amine Nucleophile (n-Propylamine) Amine->Product Water Water (Hydrolysis) Water->Byproduct Product->Enzyme Regeneration Byproduct->Enzyme Regeneration

Figure 1: Kinetic competition between aminolysis (synthesis) and hydrolysis in Thermolysin catalysis.

Materials & Equipment

Reagents
ReagentGradeRoleSource/Notes
Z-L-Phenylalanine Methyl Ester (Z-L-Phe-OMe)>98%Acyl DonorCommercial supplier
n-Propylamine >99%NucleophileDistill before use if yellowed
Thermolysin LyophilizedCatalystFrom Bacillus thermoproteolyticus
Ethyl Acetate AnhydrousSolventWater content < 0.1%
HEPES Buffer 50 mM, pH 7.5Aqueous PhaseFor enzyme "pH memory" prep
Calcium Acetate Reagent GradeStabilizerEssential for Thermolysin stability
Equipment
  • Thermostatic Shaker (Orbital, capable of 200 rpm).

  • HPLC System (C18 Column, UV detection at 254 nm).

  • Rotary Evaporator.

  • pH Meter.

Experimental Protocol

Enzyme Preparation (pH Memory Adjustment)

Rationale: Enzymes in organic solvents "remember" the pH of the last aqueous solution they were exposed to.

  • Dissolve Thermolysin (10 mg/mL) in 50 mM HEPES buffer (pH 7.5) containing 5 mM CaCl₂ .

  • Flash-freeze the solution in liquid nitrogen.

  • Lyophilize (freeze-dry) for 24 hours.

  • Store the resulting powder at 4°C until use. This ensures the enzyme is in the correct ionization state for catalysis.

Reaction Setup

Scale: 10 mL Reaction Volume

  • Substrate Solution: In a 20 mL glass vial, dissolve:

    • 20 mM Z-L-Phe-OMe (62.6 mg)

    • 40 mM n-Propylamine (32.8 µL) - Note: 2-fold molar excess drives kinetics.

    • Solvent: Water-saturated Ethyl Acetate (9.8 mL).

    • Tip: To prepare water-saturated ethyl acetate, mix ethyl acetate with deionized water in a separatory funnel, shake, allow phases to separate, and collect the top organic layer.

  • Initiation: Add 50 mg of the prepared lyophilized Thermolysin powder.

  • Incubation: Seal the vial and place in the thermostatic shaker.

    • Temperature: 40°C

    • Agitation: 200 rpm

Monitoring & Kinetics

Sample 50 µL of the reaction mixture every 2 hours. Dilute 1:10 in Methanol/Water (50:50) containing 0.1% TFA to quench the reaction. Analyze via HPLC.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Work-up and Purification
  • Filtration: Once conversion >95% (typically 12-24 hours), filter the reaction mixture through a Celite pad to remove the enzyme.

  • Washing: Transfer filtrate to a separatory funnel.

    • Wash 2x with 1M HCl (removes unreacted n-propylamine).

    • Wash 2x with Saturated NaHCO₃ (removes any hydrolyzed Z-L-Phe-OH).

    • Wash 1x with Brine .

  • Drying: Dry the organic layer over Anhydrous MgSO₄.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude solid.

  • Recrystallization: Recrystallize from Ethyl Acetate/Hexane if higher purity is required.

Process Workflow Diagram

ProtocolWorkflow Prep 1. Enzyme Prep (Lyophilize at pH 7.5) Mix 2. Reaction Setup (Z-Phe-OMe + Pr-NH2 in EtOAc) Prep->Mix Incubate 3. Incubation (40°C, 200 rpm, 24h) Mix->Incubate Filter 4. Enzyme Removal (Filtration) Incubate->Filter Check HPLC >95% Wash 5. Acid/Base Wash (Remove unreacted substrates) Filter->Wash Isolate 6. Isolation (Evaporation & Recrystallization) Wash->Isolate

Figure 2: Step-by-step workflow for the enzymatic synthesis and purification.

Results & Troubleshooting

Expected Yields
ParameterValue
Conversion > 95% (at 24 hours)
Isolated Yield 85 - 90%
Purity (HPLC) > 98%
Enantiomeric Excess > 99% (L-isomer)
Troubleshooting Guide
  • Low Conversion:

    • Cause: Water content too high (favors hydrolysis) or too low (enzyme inactive).

    • Fix: Ensure Ethyl Acetate is water-saturated (approx 3.3% water). Enzymes need a micro-aqueous layer to function.

  • Enzyme Aggregation:

    • Cause: High hydrophobicity of solvent.

    • Fix: Deposit enzyme on a solid support (e.g., Celite or silica) before use to increase surface area.

  • Slow Reaction Rate:

    • Cause: Substrate inhibition.

    • Fix: Add n-propylamine in portions rather than all at once.

References

  • Thermolysin-catalyzed peptide bond synthesis. (1981). Journal of Biochemistry. Available at: [Link]

  • Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. (2001). Biotechnology and Bioengineering. Available at: [Link]

  • Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. (2024). ChemBioChem. Available at: [Link]

  • Peptide synthesis with halophenylalanines by thermolysin. (1995). Journal of Biochemistry. Available at: [Link]

Application

Application Note: Dissolving N-Propyl L-Z-Phenylalaninamide for Kinetic Assays

Abstract This technical guide provides a comprehensive framework for the effective dissolution of N-Propyl L-Z-Phenylalaninamide, a hydrophobic N-substituted and protected amino acid derivative, for use in aqueous-based...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the effective dissolution of N-Propyl L-Z-Phenylalaninamide, a hydrophobic N-substituted and protected amino acid derivative, for use in aqueous-based kinetic assays. Due to its significant nonpolar character, this compound is practically insoluble in aqueous buffers. This note details a systematic approach, beginning with an analysis of the compound's physicochemical properties, followed by a logical process for co-solvent selection. It culminates in a robust, validated protocol for preparing high-concentration stock solutions and assay-ready working solutions, ensuring compound solubility while minimizing interference with enzyme kinetics. Troubleshooting and best practices are also discussed to ensure reliable and reproducible experimental outcomes.

Physicochemical Characterization & Solubility Profile

A molecule's structure dictates its solubility. N-Propyl L-Z-Phenylalaninamide is an uncharged, highly hydrophobic molecule. Its poor aqueous solubility is a direct consequence of its constituent parts:

  • Phenylalanine Core: Contains a bulky, nonpolar benzyl group.

  • Z-group (Benzyloxycarbonyl, Cbz): A large, aromatic amine-protecting group that significantly increases hydrophobicity.[1][2]

  • N-Propyl Group: An alkyl chain on the amide nitrogen that further enhances its nonpolar nature.

Given these features, the compound is classified as a neutral and highly hydrophobic peptide derivative.[3] Direct dissolution in aqueous buffers, such as PBS or TRIS, will invariably fail. Therefore, a "co-solvent" strategy is mandatory. This involves first dissolving the compound in a water-miscible organic solvent before diluting it into the final aqueous assay buffer.[3][4]

The primary candidates for initial solubilization are strong, water-miscible organic solvents.

SolventTypeKey CharacteristicsSuitability for Stock Solution
DMSO Aprotic, PolarExcellent solvating power for hydrophobic compounds. Low volatility. Generally compatible with most assays at low final concentrations (v/v).[4]Excellent (First Choice)
DMF Aprotic, PolarStrong solvent, similar to DMSO. Can be a suitable alternative if DMSO interferes with the assay.[3]Good (Alternative)
Ethanol (EtOH) Protic, PolarLess powerful than DMSO/DMF but can be effective. May be better tolerated by some enzyme systems.Moderate
Methanol (MeOH) Protic, PolarSimilar to ethanol; some studies suggest it may have a negligible impact on certain enzymes like acetylcholinesterase.[5]Moderate
Acetonitrile (ACN) Aprotic, PolarGood solubilizing power but can be more disruptive to enzyme structure.[3]Use with Caution
Co-Solvent Selection for Kinetic Assays

The choice of co-solvent is a critical decision that balances solubilizing power with potential assay interference. Organic solvents can impact enzyme stability and activity, altering kinetic parameters like K_m and V_max.[5][6] Therefore, the goal is to use the minimum volume of the strongest appropriate solvent to create a concentrated stock, which allows for a high dilution factor into the final assay, keeping the final organic solvent concentration well below inhibitory levels.

For most applications, a final concentration of 0.5-1% (v/v) DMSO is considered safe for cellular assays, while many enzymatic assays can tolerate up to 5% (v/v). However, this is highly enzyme-dependent and must be empirically determined. [7]

The following flowchart guides the selection process:

CoSolvent_Selection start Start: Dissolve Compound test_dmso Attempt to dissolve a small aliquot (e.g., 1 mg) in 100% DMSO. start->test_dmso dissolved_dmso Is it fully dissolved? test_dmso->dissolved_dmso use_dmso Proceed with DMSO. Prepare high-concentration stock (e.g., 10-50 mM). dissolved_dmso->use_dmso  Yes try_sonication Aid dissolution with gentle warming (30-40°C) or sonication. dissolved_dmso->try_sonication  No try_dmf Attempt to dissolve in 100% DMF. dissolved_dmf Is it fully dissolved? try_dmf->dissolved_dmf use_dmf Proceed with DMF. Prepare high-concentration stock. dissolved_dmf->use_dmf  Yes consider_alternatives Consider alternative solvents (e.g., EtOH, ACN) or consult compound supplier for specific advice. dissolved_dmf->consider_alternatives  No try_sonication->test_dmso Retry try_sonication->try_dmf Still No Dissolution_Workflow A Weigh Compound B Dissolve in 100% DMSO (High-Concentration Stock) A->B D Prepare Serial Dilutions of Stock into Assay Buffer B->D C Determine Max % DMSO Tolerated by Assay (Solvent-Only Control) C->D E Observe for Precipitation D->E F Result: Soluble? E->F G Proceed with Kinetic Assay F->G Yes H Troubleshoot: - Lower Concentration - Re-evaluate Solvent F->H No

Caption: Validated workflow for preparing assay-ready solutions.

Best Practices & Troubleshooting
  • Always Use a Solvent Control: In every experiment, include a control that contains the same final concentration of co-solvent (e.g., DMSO) as your test samples. [8]This allows you to subtract any background effect of the solvent itself on the assay signal.

  • Precipitation Upon Dilution: If the compound precipitates when added to the aqueous buffer, it means the solution is supersaturated.

    • Solution 1: Lower the final concentration of the compound.

    • Solution 2: Prepare a more concentrated stock solution (if possible) to decrease the volume added to the buffer.

    • Solution 3: If the final co-solvent concentration is well below the tolerated maximum, you can slightly increase it (e.g., from 1% to 2%) to improve solubility.

  • Slow Dissolution: For highly crystalline or aggregated material, sonication and gentle warming are effective tools. Avoid excessive heat which could degrade the compound.

  • Compound Reactivity: Be aware that some solvents can react with certain functional groups. DMSO is generally inert but can oxidize sensitive moieties like thiols; in such cases, DMF is a common alternative.

References
  • in-vivo Bletchley. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Gong, P., & Holler, T. P. (2010). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations.
  • Tominaga, T., et al. (2015). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. PLOS ONE, 10(2), e0117739.
  • PubChem. (n.d.). N-Phenyl-N-propylbenzenamine. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376.
  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

  • Arduini, A., et al. (2006). Effect on enzyme activity of different organic solvents. Journal of Agricultural and Food Chemistry, 54(12), 4441-4446.
  • ResearchGate. (2014). Does the concentration of dimethyl sulfoxide (DMSO) influence enzyme activity? Retrieved from [Link]

  • Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
  • Streck, E., et al. (2018). The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro. Xenobiotica, 48(11), 1085-1092.
  • Lee, J., et al. (2023). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 88(23), 16428–16437.
  • Kamal, M. A., et al. (2023). Effect of Organic Solvents on Acetylcholinesterase Inhibition and Enzyme Kinetics. Current Pharmaceutical Design, 29(1), 1-8.
  • ResearchGate. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. Retrieved from [Link]

Sources

Method

High-Purity Isolation of N-Propyl L-Z-Phenylalaninamide via RP-HPLC

Introduction & Molecule Analysis[1][2][3][4] N-Propyl L-Z-Phenylalaninamide (C₂₀H₂₄N₂O₃) is a hydrophobic, protected amino acid derivative often utilized as a pharmaceutical intermediate or enzymatic substrate. Structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecule Analysis[1][2][3][4]

N-Propyl L-Z-Phenylalaninamide (C₂₀H₂₄N₂O₃) is a hydrophobic, protected amino acid derivative often utilized as a pharmaceutical intermediate or enzymatic substrate. Structurally, it consists of an L-phenylalanine backbone protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group and amidated at the C-terminus with an n-propyl chain.

Physicochemical Profile & Purification Challenges[5][6][7][8]
  • Hydrophobicity: The combination of the Z-group, the benzyl side chain, and the propyl amide creates a highly hydrophobic molecule. It will show strong retention on Reversed-Phase (RP) columns.

  • Solubility: Poor solubility in water; high solubility in organic solvents (DMSO, DMF, Acetonitrile, Methanol).

  • Critical Impurities:

    • Z-L-Phenylalanine (Precursor/Hydrolysis Product): Contains a free carboxylic acid. Under acidic HPLC conditions, this will be less hydrophobic than the target amide and should elute earlier.

    • Coupling Reagents: Urea byproducts (from EDC/DCC) or phosphonium salts (from HATU/BOP) are typically polar and elute in the void volume.

    • Racemates (D-isomer): If base-catalyzed racemization occurred during synthesis, the D-isomer may be present. Separation of D/L enantiomers typically requires Chiral HPLC, but standard RP-HPLC is sufficient for chemical purity (removing precursors).

Method Development Strategy

Stationary Phase Selection

For this hydrophobic small molecule (MW ~340 Da), a C18 (Octadecyl) stationary phase with a pore size of 100 Å is the authoritative choice.

  • Why C18? It provides the strongest hydrophobic interaction, essential for resolving the target amide from the closely related Z-Phe-OH precursor.

  • Alternative: If peak tailing is observed due to

    
     interactions with the Z-group, a Phenyl-Hexyl  column can offer orthogonal selectivity.
    
Mobile Phase System
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA).

    • Role: TFA suppresses the ionization of any residual free carboxylic acids (like Z-Phe-OH), keeping them protonated and improving peak sharpness.

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

    • Role: ACN is preferred over Methanol due to lower viscosity (lower backpressure) and higher elution strength, which is necessary for this hydrophobic target.

Detection
  • Primary: 214 nm (Peptide bond absorption). High sensitivity.

  • Secondary: 254 nm (Phenyl ring & Z-group absorption). High specificity.

Detailed Experimental Protocol

Phase 1: Sample Preparation (The Solubility Trap)

Risk: Injecting a sample dissolved in 100% DMSO into a high-aqueous mobile phase can cause the hydrophobic target to precipitate at the column head, leading to high pressure and poor separation.

  • Dissolution: Dissolve the crude solid in a minimum volume of Dimethylformamide (DMF) or DMSO .

  • Dilution: Slowly dilute this solution with 50% Water/50% Acetonitrile until the solution turns slightly cloudy, then add just enough DMF/ACN to clear it.

    • Target Concentration: 20–50 mg/mL for preparative runs.

  • Filtration: Pass through a 0.45 µm PTFE filter to remove particulates.

Phase 2: Analytical Scouting (Gradient Screening)

Goal: Determine the elution %B of the target.

Column: Analytical C18 (4.6 x 150 mm, 5 µm). Flow Rate: 1.0 mL/min. Injection: 10 µL.

Time (min)% Solvent B (ACN + 0.1% TFA)Event
0.05Equilibration
1.05Injection Hold
20.095Linear Gradient
25.095Wash
25.15Re-equilibration
30.05End
  • Analysis: If the target elutes at 12.5 min , the elution concentration is approx 60% B .

  • Optimization: Design a focused gradient centered around 60% B (e.g., 40% to 80% B) for the preparative run to flatten the slope and maximize resolution.

Phase 3: Preparative Scale-Up

Column: Preparative C18 (20 x 250 mm, 5-10 µm). Flow Rate: 15–20 mL/min (Linear velocity scaling). Loading: ~100–200 mg per injection.

Focused Gradient Profile:

  • Isocratic Hold: 40% B for 2 mins (Load sample).

  • Shallow Gradient: 40% B

    
     80% B over 30 mins.
    
  • Wash: 95% B for 5 mins.

Phase 4: Fraction Collection & Post-Processing
  • Collection Logic: Set UV threshold at 254 nm. Collect peaks based on slope (start) and level (end).

  • Purity Check: Re-inject fractions on the analytical column. Pool fractions with purity >98%.

  • Lyophilization:

    • Flash freeze the pooled fractions.

    • Lyophilize to remove water/TFA.

    • Note: N-Propyl L-Z-Phenylalaninamide may form a sticky gum or oil rather than a powder due to the propyl chain. If this happens, dissolve in a small amount of DCM and evaporate under reduced pressure to obtain a foam.

Workflow Visualization

HPLC_Workflow Start Crude N-Propyl L-Z-Phenylalaninamide Solubility Solubility Check (DMF/DMSO + ACN/H2O) Start->Solubility Analytical Analytical Scouting (5-95% Gradient) Solubility->Analytical 0.45µm Filter Decision Target Elution %B Identified? Analytical->Decision Decision->Analytical No (Adjust Mobile Phase) Prep_Method Design Focused Gradient (e.g., 40-80% B) Decision->Prep_Method Yes Prep_Run Preparative HPLC (C18 Column, 20mL/min) Prep_Method->Prep_Run Fraction Fraction Analysis (Re-inject >98% Purity) Prep_Run->Fraction Fraction->Prep_Run Recycle Impure Drying Lyophilization (Powder/Foam Recovery) Fraction->Drying Pool Pure Fractions

Caption: Step-by-step purification logic flow from crude solubility testing to final lyophilized product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction between Z-group nitrogen and residual silanols.Increase TFA concentration to 0.15% or switch to a "End-capped" C18 column.
Fronting Column overload or solubility mismatch.Reduce injection volume; dilute sample with more water/ACN mix (less DMSO).
Split Peaks Hydrolysis of Z-group or Amide.Check sample stability in TFA. If unstable, switch to Ammonium Acetate buffer (pH 6.5).
High Backpressure Sample precipitation.Perform "Sandwich Injection": Solvent A plug / Sample / Solvent A plug.

References

  • Vertex AI Search. (2025). Reverse-phase HPLC Peptide Purification Principles. Retrieved from 1

  • The Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides: Solubility Trials. Retrieved from 2

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from 3

  • Sigma-Aldrich. (n.d.). N-Propyl L-Z-Phenylalaninamide Product Data. Retrieved from [4]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. CRC Press. (Contextual grounding via 4)

Sources

Application

Application Notes: Synthesis of Peptides with C-Terminal N-Propyl Phenylalaninamide using Solid-Phase Peptide Synthesis (SPPS)

Abstract & Core Principles The functionalization of a peptide's C-terminus is a critical strategy in medicinal chemistry and drug development for enhancing therapeutic properties.[1][2] Specifically, C-terminal N-alkylat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Principles

The functionalization of a peptide's C-terminus is a critical strategy in medicinal chemistry and drug development for enhancing therapeutic properties.[1][2] Specifically, C-terminal N-alkylation, such as the introduction of an N-propylamide, can significantly improve a peptide's stability against enzymatic degradation by exopeptidases, modulate its receptor affinity, and increase membrane permeability.[2][3][4] This application note provides a comprehensive guide for the synthesis of peptides featuring a C-terminal N-Propyl L-Phenylalaninamide moiety using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The central challenge in synthesizing such peptides lies in forming the terminal N-propylamide bond. While several strategies exist, including post-synthesis cleavage with propylamine, this guide focuses on a robust and versatile pre-synthesis modification approach.[5] We will detail the on-resin functionalization of a suitable solid support with n-propylamine, followed by the sequential assembly of the peptide chain. This method offers superior control and is broadly applicable to a wide range of peptide sequences. The initial building block mentioned in the topic, N-Propyl L-Z-Phenylalaninamide, where "Z" represents the benzyloxycarbonyl (Cbz) protecting group, is typically used in solution-phase synthesis. This guide adapts the underlying concept for the more efficient and scalable SPPS methodology.

Causality of the Chosen Synthetic Strategy

The decision to functionalize the resin prior to peptide synthesis, rather than using post-cleavage aminolysis, is deliberate and grounded in achieving higher purity and yield.

  • Aminolysis Concerns: Cleaving a peptide from resins like Wang or Merrifield with an amine (aminolysis) can be effective but is often slow and may require harsh conditions, leading to side reactions.[5] Furthermore, sterically hindered C-terminal residues can significantly impede the reaction.

  • Advantages of Pre-functionalization: By first anchoring the N-propylamine to the solid support, we create a defined starting point for the synthesis. This approach allows for the use of standard, highly efficient Fmoc-SPPS coupling and deprotection cycles for the remainder of the synthesis.[6][7] It simplifies the overall process and is particularly advantageous for creating peptide libraries with a common C-terminal modification.[8]

The selected resin for this protocol is a PAL (Peptide Amide Linker) type resin, which is specifically designed for the synthesis of peptide amides and is compatible with the on-resin N-alkylation chemistry described.[3][8][9]

Overall Synthetic Workflow

The synthesis is a multi-stage process beginning with the modification of the solid support and culminating in the release of the final, purified peptide.

Workflow cluster_0 Phase 1: Resin Preparation cluster_1 Phase 2: Peptide Assembly (SPPS) cluster_2 Phase 3: Cleavage & Purification A Start with PAL Resin B On-Resin Reductive Amination with Propionaldehyde & NaBH3CN A->B Step 1 C N-Propylamine Functionalized Resin B->C Step 2 D Couple Fmoc-L-Phe-OH C->D Resin ready for SPPS E Iterative SPPS Cycles (Deprotection & Coupling) D->E Step 3 F Final N-terminal Fmoc Removal E->F Step 4 G TFA-mediated Cleavage & Deprotection F->G Peptidyl-resin ready for cleavage H Precipitation & Lyophilization G->H Step 5 I RP-HPLC Purification H->I Step 6 J Final Peptide Characterization (LC-MS, MALDI-TOF) I->J Step 7

Figure 1. High-level workflow for the SPPS of C-terminal N-propylamide peptides.

Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
Fmoc-PAL-PEG-PS Resin0.2-0.4 mmol/gSupplier A
Propionaldehyde≥97%Supplier B
Sodium Cyanoborohydride (NaBH3CN)95%Supplier C
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeSupplier D
Dichloromethane (DCM)ACS GradeSupplier D
PiperidinePeptide Synthesis GradeSupplier B
Fmoc-L-Phenylalanine (Fmoc-Phe-OH)>99%Supplier A
Other Fmoc-Amino Acids>99%Supplier A
HBTU / HATU>99%Supplier A
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeSupplier C
Trifluoroacetic Acid (TFA)>99%Supplier B
Triisopropylsilane (TIS)98%Supplier C
1,2-Ethanedithiol (EDT)98%Supplier C
Diethyl EtherAnhydrousSupplier D
Acetonitrile (ACN)HPLC GradeSupplier D

Note: This is not an exhaustive list. Standard laboratory glassware and SPPS reaction vessels are also required.

Detailed Experimental Protocols

Protocol 1: On-Resin Synthesis of N-Propylamine Linker

This protocol details the conversion of a primary amine on the PAL resin to a secondary N-propylamine via reductive amination.[1][8][9]

  • Resin Swelling & Fmoc Deprotection:

    • Place 1.0 g of Fmoc-PAL-PEG-PS resin in a 20 mL SPPS reaction vessel.

    • Swell the resin in DMF (10 mL) for 1 hour with gentle agitation.

    • Drain the DMF and add 10 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Reductive Amination:

    • To the deprotected resin, add a solution of propionaldehyde (10 equivalents based on resin loading) in 10 mL of 1% acetic acid in DMF.

    • Agitate the mixture for 1 hour to form the imine intermediate.

    • Add sodium cyanoborohydride (NaBH3CN, 5 equivalents) to the suspension.

    • CAUTION: NaBH3CN is toxic and should be handled in a fume hood.

    • Allow the reaction to proceed for 4 hours at room temperature.

    • Drain the reaction mixture and wash the resin extensively with DMF (5 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

    • A small sample of the resin should yield a negative result with the Kaiser (ninhydrin) test, indicating the successful conversion of the primary amine.

Figure 2. Key chemical steps in the on-resin reductive amination.

Protocol 2: Loading of the First Amino Acid (Fmoc-L-Phe-OH)
  • Activation: In a separate vial, dissolve Fmoc-L-Phe-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in a minimal volume of DMF. Allow to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the N-propyl-functionalized resin from Protocol 1.

  • Reaction: Agitate the mixture for 2 hours. Monitor the coupling completion using a micro-cleavage test or a test for remaining secondary amines. Coupling to a secondary amine is slower than to a primary amine, so extended coupling times may be necessary.[3]

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

Protocol 3: Standard SPPS Cycles for Peptide Elongation

Follow standard Fmoc-SPPS protocols for the addition of subsequent amino acids. A typical cycle is as follows:

  • Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).

  • Washing: Wash with DMF (5x), DCM (3x), DMF (3x).

  • Coupling: Add the next pre-activated Fmoc-amino acid (4 eq.) and agitate for 45-60 minutes.

  • Washing: Wash with DMF (3x), DCM (3x).

  • Repeat steps 1-4 until the desired peptide sequence is assembled.

Protocol 4: Final Cleavage and Deprotection
  • Final Fmoc Removal: Perform a final deprotection step (Protocol 3, step 1) to remove the N-terminal Fmoc group.

  • Resin Preparation: Wash the final peptidyl-resin with DMF (5x), DCM (5x), and methanol (3x). Dry the resin under high vacuum for at least 2 hours.[10]

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K or a simpler mixture like TFA/TIS/H₂O (95:2.5:2.5 v/v).[11][12]

    • WARNING: TFA is highly corrosive. Handle in a chemical fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[13]

  • Incubation: Agitate the suspension at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate by ~50% under a stream of nitrogen. Precipitate the crude peptide by adding it to a 50 mL centrifuge tube containing cold diethyl ether (40 mL).

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum to remove residual ether.

  • Purification: Dissolve the crude peptide in a suitable aqueous buffer and purify using preparative Reverse-Phase HPLC (RP-HPLC).

  • Final Product: Lyophilize the pure HPLC fractions to obtain the final peptide as a white, fluffy powder.

Data Analysis and Troubleshooting

ParameterExpected ResultAnalytical Method
Crude Yield 40-70% (sequence dependent)Gravimetric
Purity >95% after purificationAnalytical RP-HPLC
Identity Correct molecular weight confirmedLC-MS / MALDI-TOF MS

Troubleshooting Common Issues:

IssuePotential Cause(s)Recommended Solution(s)
Incomplete first amino acid coupling Steric hindrance of the secondary amine; insufficient activation or coupling time.Double couple the first residue; use a more potent coupling agent like HATU; increase coupling time to 4-6 hours.
Low final yield Incomplete coupling at any stage; premature chain termination.Use a monitoring test (e.g., Kaiser test) after each coupling; perform a capping step with acetic anhydride after each coupling to block unreacted amines.
Side products observed in MS Scavengers in cleavage cocktail were insufficient for protecting groups present.Review the peptide sequence and choose a cleavage cocktail with appropriate scavengers for residues like Trp, Cys, Met.[10][11]
N-Alkylation of C-terminal amide during cleavage This is a known side reaction with some linkers like Rink Amide, not the primary synthesis route here, but can occur.[14]The pre-functionalization method described here is designed to prevent this. If using other methods, add scavengers like 1,3-dimethoxybenzene to the cleavage cocktail.[14]

References

  • Patent US4569967A, "Synthesis of N-substituted peptide amides", Google P
  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin: a new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227-232. [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Coin, I., et al. (2013). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Methods in Molecular Biology, 1047, 239-252. [Link]

  • Arbour, C. A., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. ACS Omega, 5(41), 26345-26356. [Link]

  • Góngora-Benítez, M., et al. (2023). Peptides, solid-phase synthesis and characterization: Tailor-made methodologies. PLoS ONE, 18(5), e0285494. [Link]

  • Wang, S., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness, 11(6), 1476-1487. [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. [Link]

  • Fang, Y., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. Biopolymers, 100(2), 183-189. [Link]

  • Fang, Y., et al. (2013). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]

  • Grasso, G. I., et al. (2023). Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin. Scientific Reports, 13, 18274. [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]

  • Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. RASAYAN Journal of Chemistry, 3(3), 476-480. [Link]

  • Peptide Protein and Molecule Center. (n.d.). Peptide Cleavage from Resin Protocol. [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Aapptec Peptides. (n.d.). Synthesis Notes. [Link]

  • Patent EP0024682A1, "Process for the preparation of n-propyl-n-propylidene acetamide or di-n...
  • de la Torre, B. G., & Albericio, F. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 11(12), e202200236. [Link]

  • Li, J., et al. (2017). Synthesis of n-propylbenzene. ResearchGate. [Link]

  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • Biotage. (2023). What is solid phase peptide synthesis?. [Link]

  • Ghosh, K., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Schneider, P., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Zhang, J., et al. (2012). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of N-Propyl L-Z-Phenylalaninamide synthesis

Technical Support Center: Optimization of N-Propyl L-Z-Phenylalaninamide Synthesis Executive Summary Subject: Yield Optimization & Troubleshooting for N-Propyl L-Z-Phenylalaninamide (Z-Phe-NHPr) Applicability: Chemical C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-Propyl L-Z-Phenylalaninamide Synthesis

Executive Summary

Subject: Yield Optimization & Troubleshooting for N-Propyl L-Z-Phenylalaninamide (Z-Phe-NHPr) Applicability: Chemical Coupling (Solution Phase) & Enzymatic Synthesis (Thermolysin-mediated) Target Molecule:


-Propyl-L-benzyloxycarbonylphenylalaninamide
CAS Registry (Related):  14416-65-0 (Z-L-Phe-NH2 parent), Propylamine (107-10-8)[1]

This guide addresses the specific challenges in coupling Z-L-Phenylalanine (Z-Phe-OH) with n-propylamine . While a standard amide coupling, the hydrophobicity of the Z-group and the volatility of n-propylamine introduce unique yield-limiting factors. This document details protocols to maximize conversion (>95%) and optical purity (>99% ee).

Part 1: Chemical Synthesis Optimization (The Preferred Route)

Core Reaction Mechanism

The synthesis relies on the activation of the carboxylic acid of Z-Phe-OH followed by nucleophilic attack by n-propylamine.

Primary Challenges:

  • Volatility of n-Propylamine: Boiling point is ~48°C. Loss of stoichiometry leads to incomplete conversion.

  • Racemization: Over-activation or excess base can racemize the sensitive C

    
     proton of Phenylalanine.
    
  • Urea Byproducts: Incomplete removal of urea derivatives when using carbodiimides (DCC/EDC).

Troubleshooting Guide (Q&A)

Q1: My conversion is stuck at ~70% despite using 1.1 equivalents of amine. Why? Diagnosis: You are likely losing n-propylamine to evaporation before it couples. Solution:

  • Stoichiometry Adjustment: Increase n-propylamine to 1.5 – 2.0 equivalents .

  • Temperature Control: Pre-cool the reaction vessel to 0°C before adding the amine. The exotherm of the coupling reaction can locally heat the solvent, flashing off the amine.

  • Order of Addition: Activate the acid (Z-Phe-OH) first (e.g., with EDC/HOBt) for 15-30 minutes at 0°C, then add the amine. This ensures the active ester is ready to capture the volatile amine immediately.

Q2: I see a significant "N-acylurea" side product. How do I prevent this? Diagnosis: This rearrangement occurs when the amine reacts too slowly with the O-acylisourea intermediate. Solution:

  • Add a Nucleophilic Catalyst: Always use HOBt (1-Hydroxybenzotriazole) or HOAt alongside EDC or DCC. This forms a more stable active ester (OBt-ester) that suppresses the rearrangement and reacts cleanly with the amine.

  • Switch Reagents: If the problem persists, switch to T3P (Propylphosphonic anhydride) or Mixed Anhydride (IBCF/NMM) . T3P is particularly effective for sterically unhindered primary amines and has a very easy workup (water-soluble byproducts).

Q3: The product precipitates during the reaction, making stirring difficult. Does this affect yield? Diagnosis: Z-Phe-NHPr is highly hydrophobic. Solution:

  • Solvent System: Switch from pure DCM (Dichloromethane) to DMF (Dimethylformamide) or a DCM/DMF (4:1) mixture.

  • Effect: Keeping the product in solution ensures the reaction goes to completion. If it crashes out, it might trap unreacted starting material in the crystal lattice.

Part 2: Enzymatic Synthesis (The "Green" Route)

Context: Thermolysin (a metalloprotease) is excellent for coupling hydrophobic amino acids (Phe, Leu) with hydrophobic amines. This method guarantees zero racemization .

Q4: Why use an enzyme when chemical coupling is faster? Answer:

  • Optical Purity: Enzymes are stereospecific. If your Z-Phe-OH starting material has slight D-isomer contamination, Thermolysin will only couple the L-isomer, effectively purifying your product during synthesis.

  • Green Chemistry: Avoids toxic coupling agents (EDC, DCC) and solvents (DMF).

Q5: The enzymatic reaction yield is low (<50%). How do I shift the equilibrium? Diagnosis: Proteases naturally hydrolyze peptide bonds in water. You must force the reverse reaction (synthesis). Solution:

  • Thermodynamic Control: Use a biphasic system (Water/Ethyl Acetate). The product (Z-Phe-NHPr) will partition into the organic phase, driving the equilibrium forward.

  • pH Optimization: Thermolysin optimal pH is usually ~7.0–7.5. Ensure the n-propylamine does not shift the pH too high (it is a base). Buffer heavily (Tris-HCl or MOPS).

Part 3: Optimized Protocols

Protocol A: High-Yield Chemical Coupling (EDC/HOBt)

Recommended for standard laboratory synthesis.

  • Dissolution: Dissolve Z-L-Phe-OH (10 mmol, 2.99 g) and HOBt (11 mmol, 1.49 g) in anhydrous DCM (30 mL) and DMF (5 mL).

  • Activation: Cool to 0°C (ice bath). Add EDC·HCl (11 mmol, 2.11 g). Stir for 20 min.

  • Coupling: Add n-propylamine (15 mmol, 1.23 mL) dropwise. Note: Excess amine accounts for volatility.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

  • Workup:

    • Dilute with EtOAc (100 mL).

    • Wash seq.[2] with: 1M HCl (remove excess amine), Sat. NaHCO3 (remove unreacted acid), Brine.

    • Dry over MgSO4, filter, and concentrate.[2]

  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Protocol B: Enzymatic Synthesis (Thermolysin)

Recommended for ultra-high optical purity requirements.

  • Buffer Prep: Prepare 0.1 M Tris-HCl buffer (pH 7.5) containing 10 mM CaCl2 (essential for Thermolysin stability).

  • Reactants: Suspend Z-L-Phe-OH (1 mmol) and n-propylamine (2 mmol) in the buffer (10 mL).

  • Enzyme Addition: Add Thermolysin (10 mg).

  • Phase Addition: Add Ethyl Acetate (10 mL) to create a biphasic system.

  • Incubation: Shake vigorously at 37°C for 24 hours. The product will accumulate in the EtOAc layer.

Part 4: Data & Visualization

Table 1: Coupling Reagent Comparison for Z-Phe-NHPr
ReagentYield (Typical)Racemization RiskCostNotes
EDC / HOBt 85 - 95% LowLowRobust; Standard recommendation.
DCC 80 - 90%ModerateVery LowDifficult to remove DCU urea byproduct.
HATU / DIPEA >95%LowHighUse for difficult/hindered couplings only.
Mixed Anhydride 80 - 90%ModerateLowFast; strictly control temp (-15°C) to avoid side reactions.
Thermolysin 60 - 80%Zero ModerateBest for optical purity; slower reaction.
Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield of Z-Phe-NHPr CheckTLC Check TLC/HPLC: Is Starting Material (SM) remaining? Start->CheckTLC SM_Yes Yes: Incomplete Conversion CheckTLC->SM_Yes High SM SM_No No: SM Consumed CheckTLC->SM_No Low SM Volatile Issue: Propylamine Evaporation SM_Yes->Volatile Activate Issue: Poor Activation SM_Yes->Activate SideProd Check for Side Products (Urea/Racemate) SM_No->SideProd Sol_Volatile Action: Increase Amine (1.5eq) & Cool to 0°C Volatile->Sol_Volatile Sol_Activate Action: Check Coupling Agent (Fresh EDC?) Activate->Sol_Activate Sol_Workup Issue: Product lost in Aqueous Layer? SideProd->Sol_Workup Clean Crude End Yield Improved Sol_Workup->End Action: Use EtOAc/DCM mix for extraction

Caption: Decision logic for diagnosing yield failures in Z-Phe-NHPr synthesis. Focus on stoichiometry and workup losses.

Figure 2: Reaction Pathway & Side Reactions[3]

ReactionPath ZPhe Z-L-Phe-OH ActiveEst Active Ester (O-Acylisourea / OBt) ZPhe->ActiveEst + EDC/HOBt Amine n-Propylamine Product Z-L-Phe-NHPr (Target) Amine->Product Nucleophilic Attack ActiveEst->Product + Amine (Fast) Urea N-Acylurea (Side Product) ActiveEst->Urea Slow Amine Addition (Rearrangement) Racemate D-Isomer (Impurity) ActiveEst->Racemate Excess Base / High Temp

Caption: Mechanistic pathway showing the competition between productive coupling and side-reactions (Urea formation/Racemization).

References

  • Isowa, Y., et al. (1979). "The Thermolysin-Catalyzed Condensation Reaction of N-Substituted Amino Acids with Amines." The Journal of Biochemistry.

    • Foundational text on thermolysin-catalyzed synthesis of Z-Phe deriv
  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

    • Authoritative review on EDC, H
  • PubChem. (2024). "Propylamine Compound Summary." National Library of Medicine.

    • Verified physical property data (Boiling Point, pKa) for n-propylamine.
  • Albericio, F. (2004). "Developments in peptide and amide synthesis." Current Opinion in Chemical Biology.

    • Source for racemization suppression strategies using HOBt/HO

Sources

Optimization

Technical Support Center: Purification of N-Propyl L-Z-Phenylalaninamide

Status: Operational Ticket ID: Z-PHE-PUR-001 Subject: Troubleshooting Impurity Removal in Hydrophobic Amide Synthesis Assigned Specialist: Senior Application Scientist Overview You are encountering purity issues with N-P...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: Z-PHE-PUR-001 Subject: Troubleshooting Impurity Removal in Hydrophobic Amide Synthesis Assigned Specialist: Senior Application Scientist

Overview

You are encountering purity issues with N-Propyl L-Z-Phenylalaninamide . This molecule is a hydrophobic, neutral amide intermediate. Its synthesis typically involves coupling Z-L-Phenylalanine with Propylamine using a carbodiimide reagent (like DCC or EDC).

The impurities you are seeing likely fall into three categories:

  • Chemical Residues: Unreacted propylamine (basic) or Z-L-Phenylalanine (acidic).

  • Coupling Byproducts: Dicyclohexylurea (DCU) if DCC was used.

  • Stereochemical Impurities: The D-enantiomer (racemization product).

This guide is structured as a support escalation workflow. Start with Level 1 for standard cleaning, then proceed to Level 2 or 3 for stubborn contaminants.

Level 1: The "Standard Workup" (Liquid-Liquid Extraction)

User Question: My crude product is oily or sticky, and NMR shows unreacted starting materials. How do I clean this up without running a column?

Technical Diagnosis: Because your target molecule contains the Z-group (Benzyloxycarbonyl) and a propyl amide , it is highly lipophilic. It will dissolve readily in organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM), while your starting materials (propylamine and Z-Phe-OH) have distinct acid/base properties that we can exploit.

The Protocol: Do not skip the acid/base wash sequence. It is the most efficient way to reach >95% purity.

  • Dissolution: Dissolve your crude residue in Ethyl Acetate (EtOAc) .[1][2] Avoid DCM if possible, as emulsions are more common.

  • Acid Wash (Removes Propylamine): Wash the organic layer with 1N HCl (2x).

    • Mechanism:[2][3][4] Propylamine is a base. HCl protonates it to propylammonium chloride, which is water-soluble and partitions into the aqueous layer.

  • Base Wash (Removes Z-Phe-OH): Wash the organic layer with saturated NaHCO₃ (2x).

    • Mechanism:[2][3][4] Unreacted Z-Phenylalanine is a carboxylic acid. The bicarbonate deprotonates it to the carboxylate salt, pulling it into the aqueous layer.

  • Drying: Wash with brine, dry over MgSO₄, and concentrate.

Visualization: Extraction Workflow

ExtractionWorkflow Start Crude Mixture (Dissolved in EtOAc) AcidWash Add 1N HCl (Shake & Separate) Start->AcidWash AqLayer1 Aqueous Layer: Propylamine Salt AcidWash->AqLayer1 Discard OrgLayer1 Organic Layer: Product + Acidic Impurities AcidWash->OrgLayer1 BaseWash Add Sat. NaHCO3 (Shake & Separate) OrgLayer1->BaseWash AqLayer2 Aqueous Layer: Z-Phe-OH Salt BaseWash->AqLayer2 Discard OrgLayer2 Organic Layer: Neutral Product BaseWash->OrgLayer2 Final Dry (MgSO4) & Evaporate Target: N-Propyl L-Z-Phe-NH2 OrgLayer2->Final

Caption: Sequential fractionation exploiting pKa differences to remove starting materials.

Level 2: Removing Stubborn Urea (DCU)

User Question: I used DCC for the coupling. There is a white solid that won't dissolve, and it's clogging my column/filter. How do I get rid of it?

Technical Diagnosis: This is Dicyclohexylurea (DCU) .[2] It is the thermodynamic byproduct of DCC activation. It is notoriously difficult because it is sparingly soluble in almost everything, yet soluble enough to contaminate your product during chromatography.

The Solution: Cold Precipitation DCU has a "solubility valley" in cold Ethyl Acetate or Acetonitrile.

  • Solvent Switch: If your reaction was in DCM, evaporate it and redissolve the residue in a minimum amount of warm Ethyl Acetate .

  • The "Crash" Method: Place the flask in a freezer (-20°C) for 2 hours. The DCU will crystallize out almost quantitatively.

  • Filtration: Filter quickly through a Celite pad while cold. The DCU stays on the Celite; your Z-Phe-amide passes through.

Why this works: Unlike the N-propyl amide (which has the flexible propyl chain and Z-group keeping it soluble), DCU forms a rigid crystal lattice that crashes out as kinetic energy (temperature) drops.

Level 3: Addressing Racemization (The "Hidden" Impurity)

User Question: My mass spec looks correct, but the melting point is broad/low, and optical rotation is off. What happened?

Technical Diagnosis: You likely have the D-isomer (N-Propyl D-Z-Phenylalaninamide). Phenylalanine derivatives are prone to racemization during coupling, especially if:

  • Base excess: Too much tertiary amine (TEA/DIPEA) was used.

  • Over-activation: The active ester formed an oxazolone (azlactone) intermediate, which readily epimerizes.

Troubleshooting Protocol:

Impurity TypeDetection MethodRemoval Strategy
Enantiomer (D-Isomer) Chiral HPLC (Chiralpak IA/IB)Recrystallization: Dissolve in hot Ethanol, add water until turbid, then cool slowly. The pure L-isomer often crystallizes first.
Diastereomers 1H NMR (Doublet splitting)Flash Chromatography: Use a gradient of Hexane:EtOAc (8:2 to 1:1).

Preventative Measure for Next Batch: Use HOBt (Hydroxybenzotriazole) or HOAt as an additive during coupling. These nucleophiles intercept the active ester before it can form the oxazolone, suppressing racemization [1]. Alternatively, use T3P (Propylphosphonic anhydride) which shows very low racemization rates for phenylalanine couplings [2].

Summary of Impurity Profiles
ImpurityChemical NatureSolubilityRemoval Method
Propylamine Basic AmineWater Soluble (Low pH)Wash with 1N HCl
Z-L-Phe-OH Carboxylic AcidWater Soluble (High pH)Wash with NaHCO₃
DCU Urea ByproductInsoluble in cold EtOAcFiltration over Celite (Cold)
D-Isomer StereoisomerSimilar to ProductFractional Recrystallization or Chiral HPLC
References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Racemization Reagent for Amide Bond Formation. Organic Letters.

  • PubChem. (2025).[2][5] Phenylalanine amide - Compound Summary.[6] National Library of Medicine.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][6][7][8] Chemical Reviews.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: N-Propyl L-Z-Phenylalaninamide

Executive Operational Summary Immediate Action Directive: N-Propyl L-Z-Phenylalaninamide is a synthetic organic intermediate containing a benzyloxycarbonyl (Z) protecting group and a propyl amide moiety.[1] For disposal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Operational Summary

Immediate Action Directive: N-Propyl L-Z-Phenylalaninamide is a synthetic organic intermediate containing a benzyloxycarbonyl (Z) protecting group and a propyl amide moiety.[1] For disposal purposes, it must be classified as Non-Halogenated Organic Waste .[2]

Do not dispose of via municipal drains or trash. The presence of the amide and carbamate functionalities requires high-temperature incineration to prevent environmental accumulation of nitrogenous byproducts.

Parameter Operational Status
Primary Waste Stream Non-Halogenated Organic (High BTU)
RCRA Classification Non-Listed (Process Waste); D001 (if in flammable solvent)
Segregation Do NOT mix with Oxidizers or Strong Acids
Disposal Method Fuel Blending / Incineration
Chemical Characterization & Hazard Logic

To ensure safety, we must deconstruct the molecule to understand its risks. We do not rely on generic labels; we analyze functional groups.

  • The "Z" Group (Benzyloxycarbonyl): This carbamate protecting group is generally stable but combustible. In a fire or incineration scenario, it contributes to the organic load but does not produce halogenated toxins (like dioxins) unless mixed with chlorine sources.

  • The Propyl Amide: This is the bioactive "warhead" in many protease assays. Upon metabolic or environmental breakdown, it can release propylamine , which is caustic and highly flammable. Therefore, the parent compound must be treated as a potential source of toxic amines.

  • The Phenylalanine Core: Provides the aromatic structure, making the compound lipophilic and potentially persistent in aquatic environments if not incinerated.

Critical Stability Note: The Z-group is acid-labile (removable by HBr/AcOH) and sensitive to hydrogenation. Do not mix this waste with strong mineral acids or active hydrogenation catalysts (Pd/C) in the waste container, as this may trigger uncontrolled deprotection and gas evolution.

Waste Segregation Logic (Visualized)

Proper segregation is the single most effective way to prevent lab accidents. Use the following logic flow to determine the correct waste bin for your specific experimental output.

WasteSegregation Start Waste Generation: N-Propyl L-Z-Phenylalaninamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance or Debris Liquid Liquid / Solution StateCheck->Liquid Dissolved BinA BIN A: Solid Hazardous Waste (Trace-contaminated debris) Solid->BinA Double Bagged SolventCheck Solvent Type? Liquid->SolventCheck BinB BIN B: Non-Halogenated Organic (DMSO, MeOH, EtOH mixtures) SolventCheck->BinB No Halogens BinC BIN C: Halogenated Organic (DCM, Chloroform mixtures) SolventCheck->BinC Contains DCM/CHCl3

Figure 1: Decision matrix for segregating N-Propyl L-Z-Phenylalaninamide waste streams. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid waste stream.

Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Pure Substance (Expired or Surplus)
  • Context: You have a vial of the pure powder that is degraded or no longer needed.

  • Labeling: Affix a hazardous waste label. Write out the full chemical name. Do not use abbreviations like "Z-Phe-NHPr".

  • Container: Keep in the original glass vial if possible.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Zip-lock type) to contain any potential breakage.

  • Consolidation: Place the bagged vial into the Solid Hazardous Waste Drum (often a wide-mouth fiber or poly drum).

  • Documentation: Log the weight in the satellite accumulation area logbook.

Scenario B: Disposal of Liquid Assay Waste (HPLC/Plate Waste)
  • Context: The compound is dissolved in DMSO, Methanol, or Acetonitrile.

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid, Peroxides).[3] The amide functionality can react violently with oxidizers.

  • Transfer: Pour into the Non-Halogenated Organic Solvents carboy (usually black or white label).

    • Exception: If you used Dichloromethane (DCM) or Chloroform to dissolve it, it MUST go into the Halogenated waste stream (usually yellow or red label) to prevent damaging the incinerator scrubbers at the disposal facility.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

Emergency Spill Response Plan

In the event of a spill, speed and protection are paramount.[4] The breakdown product (propylamine) is the primary acute hazard.

SpillResponse Assess 1. Assess Volume & State (Solid vs Liquid) PPE 2. Don PPE (Nitrile Gloves, Lab Coat, Goggles) Assess->PPE Contain 3. Containment PPE->Contain Cleanup 4. Absorption/Sweep Contain->Cleanup Use Vermiculite (Liq) or Scoop (Solid) Decon 5. Decontamination (Soap & Water) Cleanup->Decon Bag Waste

Figure 2: Immediate response workflow for laboratory spills.

Specific Cleanup Steps:

  • Isolate: Evacuate the immediate area if the spill is large (>100 mL solution or >10g solid) and dust/vapors are present.

  • PPE: Standard nitrile gloves are generally effective for short-term contact with this amide. Double-glove if using DMSO as a solvent, as DMSO facilitates skin absorption.

  • Absorb/Sweep:

    • Solids: Gently sweep into a dustpan. Avoid creating dust.[5][6][7] Use a wet paper towel to pick up fine residue.

    • Liquids: Cover with vermiculite or absorbent pads.

  • Wash: Clean the surface with a mild detergent and water. Do not use bleach immediately, as it may react with amine byproducts if present.

Regulatory Framework & Compliance

This compound falls under specific regulatory definitions that dictate its "End of Life."

Regulatory BodyClassificationReason / Action
EPA (RCRA) Unlisted / Characteristic It is not P-listed or U-listed by name.[1] However, if dissolved in ignitable solvents (Flash point <60°C), the mixture is D001 (Ignitable).
DOT (Shipping) Not Regulated (Solid) As a solid, it is generally not regulated for transport unless toxicity data proves LD50 < 300 mg/kg.[1]
DOT (Mixture) Flammable Liquid, n.o.s. If dissolved in Acetonitrile/Methanol, ship as UN1993 (Flammable Liquid).[1]
Disposal Code L1 (Lab Pack) Professional waste handlers will pack this in "Lab Pack - Organic" for incineration.

Why Incineration? Landfilling organic amides is irresponsible due to potential leaching into groundwater. Incineration at >1000°C ensures the complete destruction of the bioactive peptide bond and the benzyloxycarbonyl ring, converting them into harmless CO2, H2O, and N2.

References
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations.[8] [Link]

  • National Institutes of Health (NIH). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC7578286. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Hazard Assessment Guidelines. [Link][1]

Sources

Handling

Personal protective equipment for handling N-Propyl L-Z-Phenylalaninamide

This operational guide details the safety, logistical, and handling protocols for N-Propyl L-Z-Phenylalaninamide , a protected amino acid derivative often used as a pharmaceutical intermediate or in peptide synthesis. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide details the safety, logistical, and handling protocols for N-Propyl L-Z-Phenylalaninamide , a protected amino acid derivative often used as a pharmaceutical intermediate or in peptide synthesis.

This guide prioritizes Researcher Safety and Sample Integrity , treating the compound as a high-value research chemical with specific handling requirements due to its functional groups (Benzyloxycarbonyl protection and propyl amide).

Part 1: Chemical Profile & Hazard Analysis

Compound Identity:

  • Chemical Name: N-Propyl L-Z-Phenylalaninamide[1][2]

  • Synonyms: N-Cbz-L-Phenylalanine n-propylamide; Benzyl (1-((propylamino)carbonyl)-2-phenylethyl)carbamate.

  • Functional Characteristics:

    • Z-Group (Cbz): Benzyloxycarbonyl (Acid-stable, Hydrogenolysis-labile).

    • Core: L-Phenylalanine (Chiral backbone).

    • C-Terminus: Propyl amide (Increased lipophilicity compared to free acid).

Hazard Classification (Inferred from Structure-Activity Relationships): While specific SDS data for this exact derivative may be limited, safety protocols must be derived from its constituent moieties (Z-Phenylalanine and Propylamine residues).

Hazard DomainClassificationCausality & Mechanism
Inhalation Irritant (H335) Fine particulates of peptide intermediates can irritate the upper respiratory tract. The amide bond is stable, but metabolic or thermal degradation could theoretically release trace propylamines (corrosive/toxic).
Skin Contact Irritant / Sensitizer (H315) Peptide coupling agents and protected intermediates often possess sensitizing properties. The lipophilic propyl chain increases dermal penetration potential.
Eye Contact Severe Irritant (H319) Crystalline solids can cause mechanical abrasion and chemical irritation to the corneal surface.
Reactivity Stable Stable under standard conditions.[3] Incompatible with strong oxidizers and strong acids (which may remove the Z-group).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier . If any layer fails (e.g., glove tear), the next layer (engineering control) protects the user.

PPE CategoryRequirementTechnical Justification
Respiratory N95 or P100 Respirator Why: Handling the solid powder generates invisible micro-particulates. If a Fume Hood is unavailable, a respirator is mandatory to prevent sensitization.
Hand Protection Double Nitrile Gloves (Min 0.11mm)Why: The Z-group and propyl chain increase organic solubility. Double gloving (colored under-glove) provides immediate visual breach detection.
Eye Protection Chemical Splash Goggles Why: Standard safety glasses are insufficient for fine powders which can bypass side-shields via air currents. Goggles seal the ocular cavity.
Body Protection Tyvek® Lab Coat / Sleeves Why: Cotton lab coats trap particulates. Disposable Tyvek prevents cross-contamination and dermal accumulation of the chemical.

Part 3: Operational Handling Protocol

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary: Biological Safety Cabinet (Class II) only if volatile solvents are NOT used.

  • Balance: Analytical balance must be inside a Powder Containment Enclosure or the Fume Hood.

Step-by-Step Handling Workflow
  • Preparation (The "Clean" Zone):

    • Don full PPE before entering the handling zone.[4]

    • Pre-label receiving vessels (Round Bottom Flask or Vial).

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Cbz-protected amino acids are prone to static charge, causing powder scattering.

  • Weighing & Transfer:

    • Open the stock container only inside the hood.

    • Technique: Use the "Tap and Pour" method or a micro-spatula. Avoid scooping vigorously to minimize aerosolization.

    • Solubilization: If the protocol allows, dissolve the solid immediately in the transfer vessel (e.g., add DMF or DCM) to secure the compound in liquid phase, reducing inhalation risk.

  • Decontamination:

    • Wipe the exterior of the stock container with a Kimwipe dampened in Ethanol (70%) before returning to storage.

    • Dispose of the Kimwipe as solid hazardous waste.

Part 4: Emergency & Disposal Procedures

Spill Management Logic
  • Minor Solid Spill (<5g):

    • Do NOT sweep (creates dust).[3]

    • Cover with a wet paper towel (water or ethanol) to dampen.

    • Wipe up and place in a sealed bag.

  • Liquid Spill (Solution):

    • Cover with absorbent pads (polypropylene).

    • Neutralize if solvent requires (e.g., acid/base), though N-Propyl L-Z-Phenylalaninamide itself is neutral.

Waste Disposal
  • Solid Waste: Label as "Hazardous Organic Solid - Peptide Intermediate."

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Destruction: Incineration is the preferred method for Z-protected peptides to ensure complete breakdown of the aromatic rings.

Part 5: Visualizations

Figure 1: Safe Handling Workflow (Graphviz)

HandlingWorkflow Start START: Risk Assessment PPE Don PPE: Double Nitrile, Goggles, N95 Start->PPE Check Check Engineering Controls (Hood Flow) PPE->Check Weigh Weighing: Anti-Static Protocols Check->Weigh Solubilize Solubilization: Secure in Liquid Phase Weigh->Solubilize Minimize Dust Time Clean Decon & Doffing Solubilize->Clean

Caption: Operational workflow emphasizing the rapid transition from solid to liquid phase to minimize inhalation risks.

Figure 2: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid / Powder Type->Solid Liquid Solution / Liquid Type->Liquid ActionSolid Do NOT Sweep. Cover with Wet Wipe. Scoop Damp Material. Solid->ActionSolid ActionLiquid Absorb with Pads. Place in Sealed Bag. Liquid->ActionLiquid Disposal Hazardous Waste (Incineration) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Logic flow for immediate containment of N-Propyl L-Z-Phenylalaninamide spills, prioritizing dust suppression.

References

  • Fisher Scientific. (2025). Safety Data Sheet: N-Benzyloxycarbonyl-L-phenylalanine. Retrieved from

  • ChemicalBook. (2026). N-Cbz-L-Phenylalanine Chemical Properties and Hazards. Retrieved from

  • National Institutes of Health (NIH). (2014). Safety Assessment of Amino Acid Alkyl Amides as Used in Cosmetics. Retrieved from

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc and Cbz). Retrieved from

Sources

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